(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with an appropriate aldehyde in the presence of a base to form the corresponding methylene derivative. This is followed by the reaction with a pyrazole derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under specific conditions.
Reduction: The methylene group can be reduced to a single bond, altering the compound’s reactivity.
Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield a sulfone derivative, while reduction of the methylene group can produce a saturated thiazolidinone compound.
Scientific Research Applications
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The unique combination of substituents in (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one imparts distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C24H23N3O2S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-26-23(28)21(31-24(26)30)14-17-15-27(18-9-7-6-8-10-18)25-22(17)20-12-11-19(29-5-2)13-16(20)3/h6-15H,4-5H2,1-3H3/b21-14- |
InChI Key |
KLFODUVAXVJNHP-STZFKDTASA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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